1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
CAS No.: 618101-88-5
Cat. No.: VC1999272
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 618101-88-5 |
---|---|
Molecular Formula | C11H9BrN2O2 |
Molecular Weight | 281.1 g/mol |
IUPAC Name | 2-(4-bromophenyl)-5-methylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) |
Standard InChI Key | GULFOYKSNILMQY-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br |
Canonical SMILES | CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br |
Introduction
1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a brominated pyrazole derivative with a carboxylic acid functional group. Its molecular structure combines a pyrazole ring substituted with a 4-bromophenyl group at position 1, a methyl group at position 3, and a carboxylic acid moiety at position 5. This compound serves as a versatile intermediate in multiple research domains, supported by its unique chemical properties and functional groups .
Key Structural Features:
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Pyrazole core with substituents at positions 1, 3, and 5.
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Bromine atom on the para position of the phenyl ring.
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Carboxylic acid group enhancing reactivity for further derivatization .
Physical Properties
Property | Value | Source |
---|---|---|
Appearance | White powder | |
Boiling Point | 424.8°C at 760 mmHg | |
Density | 1.61 g/cm³ | |
Storage Temperature | Room temperature (advised) |
Synthesis and Derivatives
The compound is synthesized via ester hydrolysis of its precursor, ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS 385831-39-0), which has a molecular weight of 309.16 g/mol and a boiling point of 390.5°C . Key steps include:
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Esterification: Formation of the ethyl ester intermediate.
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Hydrolysis: Conversion to the carboxylic acid under basic or acidic conditions .
Applications
Table 1: Research Applications
Notable Insights:
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